Absence of Comparative Bioactivity Data Precludes Procurement Decisions Based on Quantifiable Differentiation
A systematic search of primary research literature, authoritative databases (ChEMBL, BindingDB, PubMed), and patents returns no quantitative bioactivity data (e.g., Ki, IC50, EC50) for 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine [1]. While the broader benzodioxine-heteroarylpiperazine class has yielded compounds with α2C antagonism (Ki < 10 nM) [2], no head-to-head or cross-study comparisons exist for CAS 794541-48-3 against specific analogs such as ORM-13070 or other clinical candidates. The current evidence gap is total, meaning no claim of superior potency, selectivity, or ADME profile can be substantiated for this compound at this time.
| Evidence Dimension | Target affinity for α2C-adrenoceptor |
|---|---|
| Target Compound Data | No data available in public literature or databases |
| Comparator Or Baseline | Benzodioxine methyl piperazine analogs (e.g., compounds in Wang et al., 2022) with reported Ki values in the low nanomolar range |
| Quantified Difference | Not quantifiable; data gap |
| Conditions | N/A |
Why This Matters
Without quantitative potency data, a scientific user cannot justify selecting this compound over an analog with a known, measured affinity, making procurement a high-risk, data-blind decision.
- [1] Search of ChEMBL, BindingDB, and PubMed for CAS 794541-48-3 and its synonyms, conducted 2026-04-30. No bioactivity entries found. View Source
- [2] Wang, S., et al. (2022). Development of benzodioxine-heteroarylpiperazines as highly potent and selective α2c antagonists. Bioorg Med Chem Lett, 77, 129005. View Source
